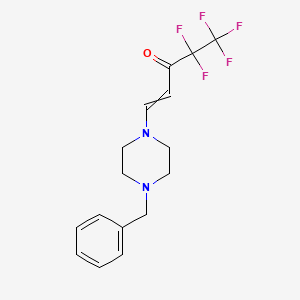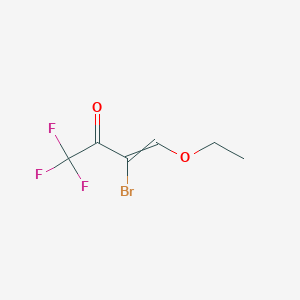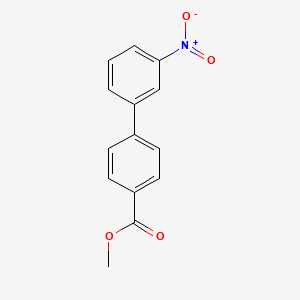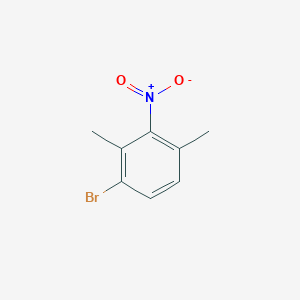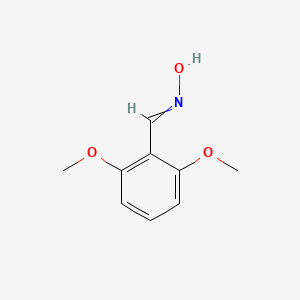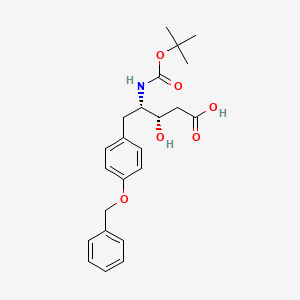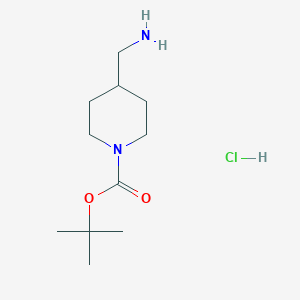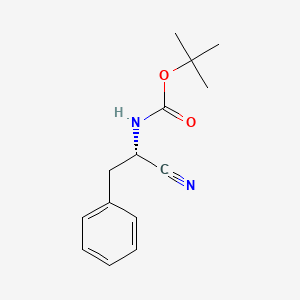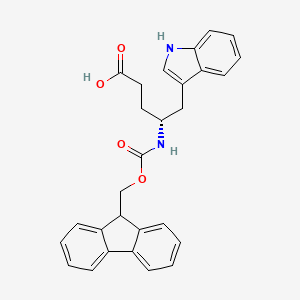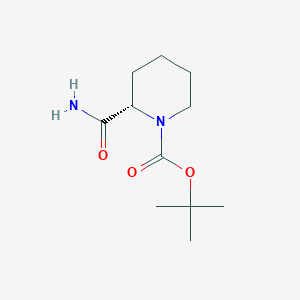
(S)-1-N-Boc-Piperidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-N-Boc-Piperidine-2-carboxamide is a chiral compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring. This compound is widely used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-N-Boc-Piperidine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with (S)-piperidine-2-carboxylic acid.
Protection: The nitrogen atom of the piperidine ring is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting (S)-piperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Amidation: The protected piperidine is then converted to the corresponding amide by reacting it with an appropriate amine, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, is common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-1-N-Boc-Piperidine-2-carboxamide undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Reduction: The amide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Typically carried out using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Common reagents include alkyl halides and bases such as sodium hydride (NaH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Major Products:
Hydrolysis: Produces (S)-piperidine-2-carboxamide.
Substitution: Yields various substituted piperidine derivatives.
Reduction: Produces (S)-piperidine-2-carboxamide.
Applications De Recherche Scientifique
(S)-1-N-Boc-Piperidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Serves as a precursor in the synthesis of drugs targeting neurological disorders and other medical conditions.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-N-Boc-Piperidine-2-carboxamide is primarily related to its role as a synthetic intermediate. It acts by providing a protected amine group that can be selectively deprotected under specific conditions, allowing for the introduction of various functional groups. The molecular targets and pathways involved depend on the specific application and the final product synthesized from this compound.
Comparaison Avec Des Composés Similaires
®-1-N-Boc-Piperidine-2-carboxamide: The enantiomer of (S)-1-N-Boc-Piperidine-2-carboxamide, differing in the spatial arrangement of atoms.
1-N-Boc-Piperidine: Lacks the carboxamide group, used in different synthetic applications.
1-N-Boc-Piperidine-3-carboxamide: Similar structure but with the carboxamide group at a different position on the piperidine ring.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the carboxamide functionality
Propriétés
IUPAC Name |
tert-butyl (2S)-2-carbamoylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-5-4-6-8(13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFYKONQFFJILQ-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373564 |
Source


|
| Record name | (s)-1-n-boc-pipecolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78058-41-0 |
Source


|
| Record name | (s)-1-n-boc-pipecolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
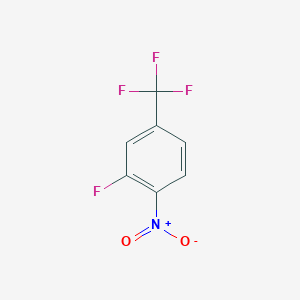
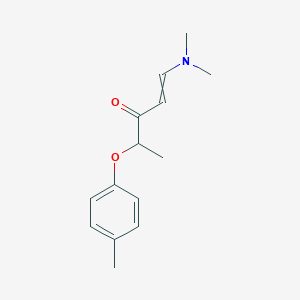
![2-[3-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B1333976.png)
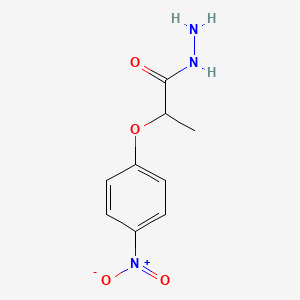
![3-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1333980.png)
